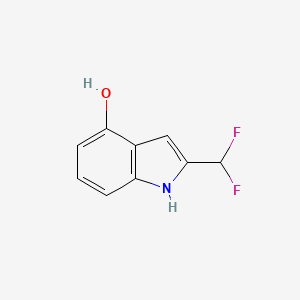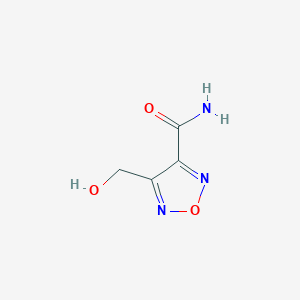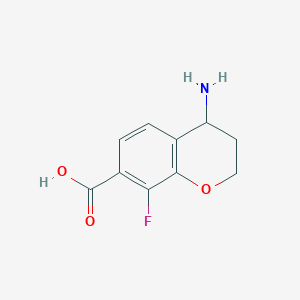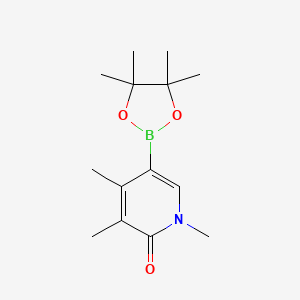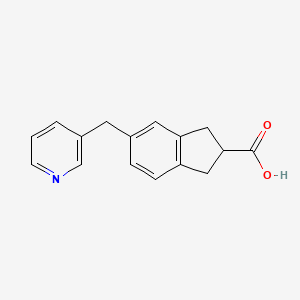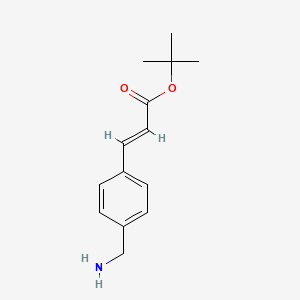
(R)-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid is a complex organic compound that features both amino and guanidino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid typically involves multi-step organic reactions. The process may start with the preparation of the amino acid backbone, followed by the introduction of the guanidino group and the hydroxyl group on the phenyl ring. Common reagents used in these steps include protecting groups, coupling agents, and specific catalysts to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The guanidino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases or acids, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinone, while reduction of the guanidino group would yield an amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions, protein folding, and other biochemical processes. Its structure allows it to interact with various biological molecules, making it a useful tool in molecular biology.
Medicine
In medicine, ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and other non-covalent interactions with its targets, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
L-Arginine: A similar compound with a guanidino group, commonly found in proteins.
Tyrosine: An amino acid with a hydroxyl group on the phenyl ring, similar to the structure of ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid.
Uniqueness
What sets ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid apart from these similar compounds is its combination of functional groups and stereochemistry. This unique structure allows it to participate in a wider range of chemical reactions and biological interactions.
Propiedades
Fórmula molecular |
C15H23N5O4 |
|---|---|
Peso molecular |
337.37 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H23N5O4/c16-11(2-1-7-19-15(17)18)13(22)20-12(14(23)24)8-9-3-5-10(21)6-4-9/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12+/m0/s1 |
Clave InChI |
XTWSWDJMIKUJDQ-NWDGAFQWSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



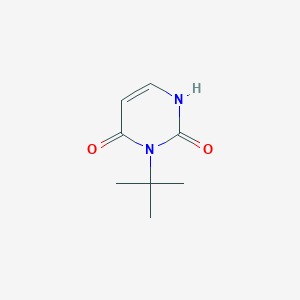
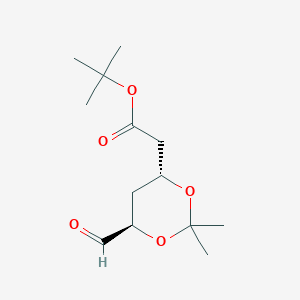
![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13115435.png)

![(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13115446.png)
![7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol](/img/structure/B13115452.png)
